molecular formula C11H20N2O8 B099979 O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine CAS No. 17041-36-0

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine

Cat. No.: B099979
CAS No.: 17041-36-0
M. Wt: 308.29 g/mol
InChI Key: REDMNGDGDYFZRE-YRMXFSIDSA-N
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Description

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is a naturally occurring post-translational modification of serine and threonine residues in proteins. It is a monosaccharide derivative of N-acetylglucosamine and is found in all eukaryotic cells. This compound plays a crucial role in various biological processes, including protein regulation and cellular signaling.

Mechanism of Action

Target of Action

O-Seryl-beta-N-acetylglucosaminide, also known as O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, primarily targets β-N-acetylglucosaminidases (GlcNAcases) . These enzymes play a crucial role in hydrolyzing N-acetylglucosamine-containing oligosaccharides and proteins .

Mode of Action

The compound interacts with its targets, the GlcNAcases, to produce N-acetylglucosamine (GlcNAc) . This interaction results in the degradation of chitin when working synergistically with endo-chitinases .

Biochemical Pathways

The action of O-Seryl-beta-N-acetylglucosaminide affects the chitin degradation pathway . The compound, through its interaction with GlcNAcases, contributes to the hydrolysis of N-acetyl chitooligosaccharides, producing GlcNAc as the end product . This process reduces the inhibitory effect of N-acetyl chitooligosaccharides on endo-chitinases, leading to the synergistic degradation of chitin .

Result of Action

The action of O-Seryl-beta-N-acetylglucosaminide results in the production of GlcNAc . GlcNAc has a wide range of applications in the food, energy, and pharmaceutical industries, such as the production of sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .

Action Environment

The action, efficacy, and stability of O-Seryl-beta-N-acetylglucosaminide can be influenced by various environmental factors. For instance, the activity of GlcNAcases, the primary targets of the compound, can be strongly inhibited by certain metal ions and organic reagents, such as Ag+, Hg2+, and SDS . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine typically involves the enzymatic transfer of N-acetylglucosamine to serine or threonine residues in proteins. . The reaction conditions often include a buffered aqueous solution with optimal pH and temperature for enzyme activity.

Industrial Production Methods: Industrial production of this compound is not widely reported. the enzymatic synthesis method can be scaled up for industrial applications, provided that the enzymes involved are available in sufficient quantities and the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions: The hydrolysis reactions typically require the presence of beta-N-acetylglucosaminidases, which function optimally at specific pH and temperature conditions. These enzymes can be sourced from various organisms, including bacteria and fungi .

Major Products Formed: The primary product of the hydrolysis reaction is N-acetylglucosamine, which can be further utilized in various biochemical pathways .

Scientific Research Applications

Biomedicine

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is primarily utilized in biomedical research for its role in studying glycosylation processes and cellular signaling pathways. It has been implicated in:

  • Cancer Therapy : Research indicates that GlcNAc-Ser can modulate the activity of certain signaling pathways involved in cancer progression, making it a potential candidate for therapeutic development .
  • Inhibition of Aldehyde Formation : Studies have shown that this compound can inhibit the formation of harmful aldehydes, which are associated with various diseases, including neurodegenerative disorders .

Proteomics

The compound is used in proteomics research to study protein glycosylation patterns. Its ability to mimic natural glycosylated structures allows researchers to investigate the functional roles of glycoproteins in biological systems .

Organic Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create more complex carbohydrate derivatives, which are essential for developing new materials and pharmaceuticals .

Case Study 1: Cancer Cell Signaling

A study published in the Journal of Medicinal Chemistry investigated the effects of GlcNAc-Ser on cancer cell lines. The results demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis in specific cancer types. The mechanism was linked to the modulation of glycosylation patterns on surface proteins, affecting cell signaling pathways critical for tumor growth .

Case Study 2: Neuroprotection

Research conducted at a major university focused on the neuroprotective effects of this compound. The study found that this compound could significantly reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
BiomedicineCancer therapy and signaling modulationReduces cell proliferation; induces apoptosis
ProteomicsStudy of protein glycosylation patternsHelps identify functional roles of glycoproteins
Organic SynthesisBuilding block for carbohydrate derivativesEssential for developing new materials
NeuroprotectionProtection against oxidative stress in neuronal cellsReduces markers related to neurodegeneration

Comparison with Similar Compounds

    N-Acetylglucosamine: A monosaccharide that forms the building block of chitin and is involved in various biological processes.

    O-GlcNAc: A similar post-translational modification involving the attachment of N-acetylglucosamine to serine or threonine residues.

Uniqueness: O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is unique in its specific role in protein regulation and cellular signaling. Unlike other glycosylation modifications, O-GlcNAcylation is highly dynamic and reversible, allowing for rapid and reversible regulation of protein function .

Biological Activity

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, a glycosylated amino acid, has garnered attention for its biological activity and potential therapeutic applications. This compound is structurally related to N-acetylglucosamine (GlcNAc) and has implications in various biological processes, particularly in cell signaling and metabolism.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉N₃O₉
  • Molecular Weight : 335.29 g/mol
  • CAS Number : 160067-63-0
  • SMILES Notation : CC(=O)N[C@H]1C@HOC@HC@@H[C@@H]1OC(=O)C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in modulating glycosylation processes and influencing cellular signaling pathways. Key findings include:

  • Inhibition of O-GlcNAc Cycle :
    • The compound acts as an inhibitor of O-linked β-N-acetylglucosaminidase (OGA), an enzyme critical for the regulation of O-GlcNAcylation, a post-translational modification that affects various cellular functions including protein stability, localization, and activity .
  • Impact on Glycosaminoglycan Synthesis :
    • Studies have shown that analogs of GlcNAc, including this compound, exhibit concentration-dependent reductions in the incorporation of glucosamine into glycosaminoglycans (GAGs), suggesting a potential role in modulating extracellular matrix components .
  • Cell Signaling and Disease Implications :
    • Misregulation of the O-GlcNAc cycle has been implicated in various diseases, including neurodegenerative disorders and cancer. By influencing this cycle, this compound may contribute to therapeutic strategies aimed at these conditions .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Inhibition of OGAReduces pathological tau protein levels by increasing O-GlcNAcylation
Glycosaminoglycan SynthesisDecreases incorporation of glucosamine into GAGs
Cancer Cell MigrationPotential modulation of signaling pathways affecting cancer cell proliferation

Case Studies

  • Neurodegenerative Diseases :
    • A study demonstrated that compounds inhibiting OGA could reduce tau phosphorylation, thereby preventing tau aggregation associated with Alzheimer's disease. This suggests that this compound may have therapeutic potential in neurodegenerative conditions .
  • Cancer Research :
    • Research indicates that glycosylation changes can influence tumor behavior. The modulation of glycosylation by compounds like this compound may affect cancer cell migration and invasion, presenting a possible avenue for cancer treatment .

Properties

IUPAC Name

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDMNGDGDYFZRE-YRMXFSIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168855
Record name O-Seryl-beta-N-acetylglucosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17041-36-0
Record name O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17041-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Seryl-beta-N-acetylglucosaminide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017041360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Seryl-beta-N-acetylglucosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
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O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
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O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
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O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
Reactant of Route 5
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
Reactant of Route 6
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine

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